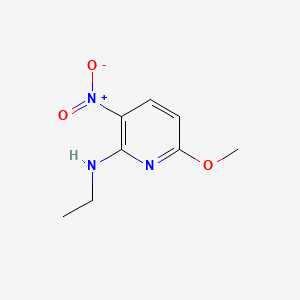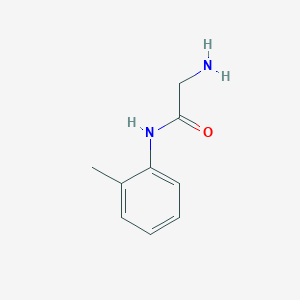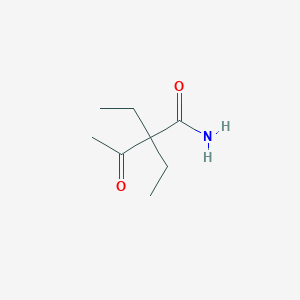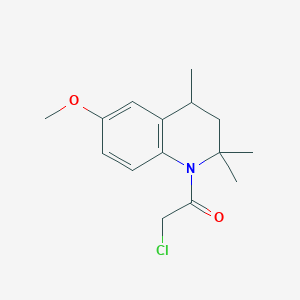
2-Chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The reaction mechanism involves the nucleophilic attack of the nitrogen atom in the quinoline ring on the carbonyl carbon of chloroacetyl chloride, followed by the elimination of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
化学反应分析
Types of Reactions
2-Chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Major Products
Nucleophilic Substitution: Products include azido, thiocyanato, or amino derivatives of the original compound.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include alcohol derivatives of the original compound.
科学研究应用
2-Chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies to investigate its effects on various biological pathways and its potential as a pharmacological agent.
Chemical Biology: It serves as a probe to study enzyme mechanisms and interactions with biological macromolecules.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-Chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzymes involved in key biological processes, such as signal transduction, cell proliferation, and apoptosis. The quinoline moiety is known to interact with DNA and proteins, potentially leading to alterations in gene expression and protein function.
相似化合物的比较
2-Chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone can be compared with other quinoline derivatives such as:
2-Chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-propanone: This compound has a similar structure but with a propanone moiety instead of an ethanone moiety, which may affect its reactivity and biological activity.
6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: This compound lacks the chloro and ethanone groups, making it less reactive in nucleophilic substitution reactions.
2-Chloro-1-(6-methoxy-2,2,4-trimethylquinolin-1-yl)-ethanone: This compound lacks the dihydro moiety, which may influence its stability and interaction with biological targets.
属性
IUPAC Name |
2-chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-10-8-15(2,3)17(14(18)9-16)13-6-5-11(19-4)7-12(10)13/h5-7,10H,8-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNUWVIPNDXJGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)OC)C(=O)CCl)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389777 |
Source


|
| Record name | 2-Chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376371-15-2 |
Source


|
| Record name | 2-Chloro-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

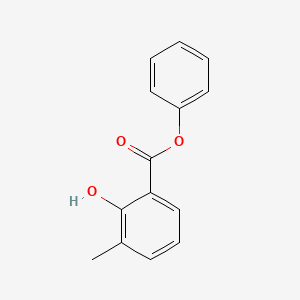
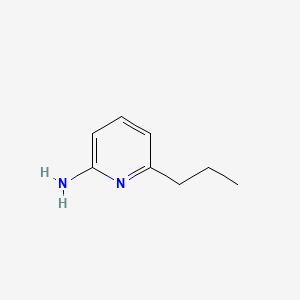
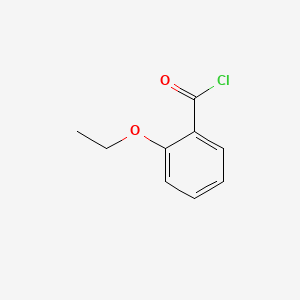


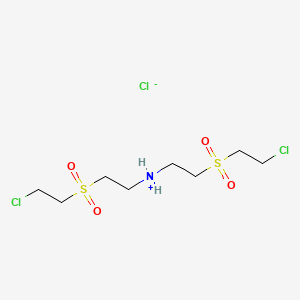

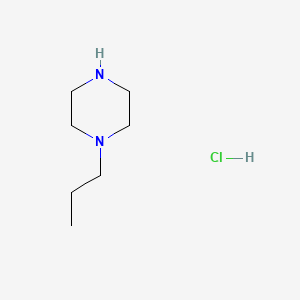
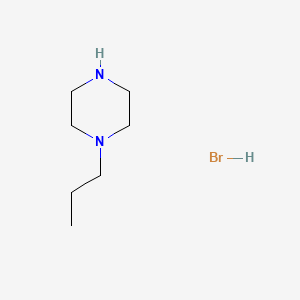
![2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol](/img/structure/B1364151.png)
